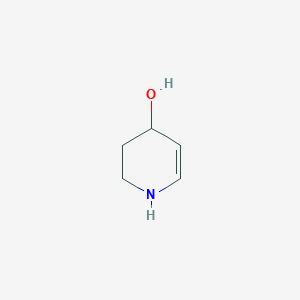![molecular formula C15H12N2O3S B8617652 methyl 4-(6-methyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)benzoate](/img/structure/B8617652.png)
methyl 4-(6-methyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)benzoate
Übersicht
Beschreibung
methyl 4-(6-methyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)benzoate is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a thieno[2,3-d]pyrimidine core, which is fused with a benzoic acid methylester moiety, making it a unique and interesting molecule for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(6-methyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of a suitable precursor, such as 4,6-dimethyl-3-cyanopyridine-2(1H)-thione, with a chloromethylquinazoline derivative under basic conditions.
Introduction of the Benzoic Acid Methylester Moiety: The thieno[2,3-d]pyrimidine intermediate is then reacted with methyl 4-bromobenzoate in the presence of a palladium catalyst to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to make the process more efficient and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
methyl 4-(6-methyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)benzoate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and heat.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and reflux.
Substitution: Amines, thiols, palladium catalysts, and organic solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Amides, thioesters.
Wissenschaftliche Forschungsanwendungen
methyl 4-(6-methyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)benzoate has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of methyl 4-(6-methyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can interact with cellular receptors to modulate signaling pathways, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thieno[2,3-d]pyridines: These compounds share the thieno[2,3-d]pyrimidine core and exhibit similar biological activities.
Quinazolines: Quinazoline derivatives have a similar fused ring structure and are known for their wide range of biological activities.
Benzimidazoles: Benzimidazole derivatives also share structural similarities and are used in various therapeutic applications.
Uniqueness
methyl 4-(6-methyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)benzoate is unique due to its specific combination of the thieno[2,3-d]pyrimidine core with the benzoic acid methylester moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for scientific research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C15H12N2O3S |
|---|---|
Molekulargewicht |
300.3 g/mol |
IUPAC-Name |
methyl 4-(6-methyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)benzoate |
InChI |
InChI=1S/C15H12N2O3S/c1-8-7-11-13(18)16-12(17-14(11)21-8)9-3-5-10(6-4-9)15(19)20-2/h3-7H,1-2H3,(H,16,17,18) |
InChI-Schlüssel |
RYMPZZXTASGUKL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(S1)N=C(NC2=O)C3=CC=C(C=C3)C(=O)OC |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[2-(1H-Imidazol-1-yl)-3-methyl-1H-indol-1-yl]hexanoic acid](/img/structure/B8617574.png)



![Dimethyl [2-oxo-2-(3-propylcyclopentyl)ethyl]phosphonate](/img/structure/B8617612.png)





![4-[(Cyclopropylmethyl)amino]-1,2-benzenedicarbonitrile](/img/structure/B8617657.png)


